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Introduction

Super-resolution microscopy (SRM) has revolutionized the field of biological imaging, enabling
the visualization of cellular structures with unprecedented detail, far beyond the diffraction limit
of light. The choice of fluorophore is a critical determinant of the quality and success of any
SRM experiment. diSulfo-Cy3 alkyne is a water-soluble, bright, and photostable cyanine dye
that is an excellent candidate for super-resolution imaging techniques such as Stochastic
Optical Reconstruction Microscopy (STORM) and DNA-PAINT (Points Accumulation for
Imaging in Nanoscale Topography). Its alkyne group allows for facile and specific labeling of
azide-modified biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuUAAC), a
highly efficient and bioorthogonal click chemistry reaction.[1][2] This document provides
detailed application notes and protocols for the use of diSulfo-Cy3 alkyne in super-resolution
microscopy.

Key Features of diSulfo-Cy3 Alkyne

o Water-Soluble: The presence of two sulfonate groups enhances hydrophilicity, making it ideal
for labeling biomolecules in aqueous buffers without the need for organic co-solvents.[3]

o Bright Fluorescence: diSulfo-Cy3 exhibits a high extinction coefficient and a good quantum
yield, resulting in bright fluorescent signals.[1]
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e Click Chemistry Reactive: The terminal alkyne group enables covalent labeling of azide-
modified proteins, nucleic acids, and other biomolecules with high specificity and efficiency.

[3]

o Photostability: Cyanine dyes like Cy3 are known for their relatively high photostability, which
is a crucial property for the intense laser irradiation used in super-resolution microscopy.[1]

o Spectral Properties: With an excitation maximum around 555 nm and an emission maximum
around 572 nm, it is compatible with common laser lines and filter sets.[4]

Quantitative Data Presentation

A comprehensive comparison of the photophysical properties of diSulfo-Cy3 alkyne with other
commonly used fluorophores in its spectral range is essential for experimental design.

Property diSulfo-Cy3 Alkyne Cy3 Alexa Fluor 555
Excitation Maximum
~555 ~550 ~555
(nm)
Emission Maximum
~572 ~570 ~565
(nm)
Molar Extinction
o ~150,000 ~150,000 ~150,000
Coefficient (M~cm™1)
Fluorescence
_ ~0.15 ~0.2 ~0.1
Quantum Yield
Photostability Good Moderate High

Table 1. Comparison of photophysical properties of diSulfo-Cy3 alkyne and spectrally similar
fluorophores. Data is compiled from manufacturer specifications and literature.[5][6] Note that
properties can vary depending on the local environment and conjugation partner.
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Parameter Cy3 Alexa Fluor 555
Photon Yield per switch Good Excellent
Photostability Moderate High

Blinking Cycles in STORM Good High

Suitability for AISTORM Good Excellent

Table 2: Performance comparison in localization-based super-resolution microscopy
(dSTORM). While specific data for diSulfo-Cy3 alkyne is limited, data for the core Cy3
fluorophore provides a useful reference. Alexa Fluor 555 is often considered a more
photostable alternative in this spectral range.[5][7]

Experimental Protocols

Protocol 1: Metabolic Labeling of Proteins with Azide
Analogs for Subsequent Click Chemistry with diSulfo-
Cy3 Alkyne and dSTORM Imaging

This protocol describes the metabolic incorporation of an azide-bearing amino acid analog, L-
azidohomoalanine (AHA), into newly synthesized proteins, followed by fluorescent labeling with
diSulfo-Cy3 alkyne for super-resolution imaging.[3]

Materials:

Cells of interest (e.g., HeLa, COS-7) plated on high-precision coverslips

Methionine-free DMEM

L-azidohomoalanine (AHA)

diSulfo-Cy3 alkyne

Copper(ll) sulfate (CuSOa)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
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e Sodium ascorbate

o Phosphate-buffered saline (PBS)

» Fixative solution (e.g., 4% paraformaldehyde in PBS)

o Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
» Blocking buffer (e.g., 3% BSAin PBS)

e dSTORM imaging buffer (e.g., PBS with 100 mM MEA, and an oxygen scavenging system
like glucose oxidase and catalase)

Procedure:
e Metabolic Labeling:
o Wash cells with pre-warmed PBS.
o Incubate cells in methionine-free DMEM for 1 hour to deplete endogenous methionine.

o Replace the medium with methionine-free DMEM supplemented with AHA (typically 25-50
pHM) and incubate for 4-24 hours to allow for incorporation into newly synthesized proteins.

e Cell Fixation and Permeabilization:

Wash cells three times with PBS.

[¢]

[¢]

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Wash cells three times with PBS.

[e]

Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

o

Wash cells three times with PBS.

[¢]

e Click Chemistry Reaction:

o Prepare the click reaction cocktail immediately before use. For a 100 pL reaction, mix:
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1 pL of 10 mM diSulfo-Cy3 alkyne in water

2 pL of 50 mM CuSOa in water

2 uL of 50 mM THPTA in water

2 uL of 100 mM sodium ascorbate in water (freshly prepared)

93 pL of PBS

o Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature,
protected from light.

o Wash the cells three times with PBS.
e Imaging:
o Mount the coverslip with dSTORM imaging buffer.

o Image the sample on a super-resolution microscope equipped for ASTORM. Use a 561 nm
laser for excitation and appropriate emission filters. Acquire a series of 10,000-50,000
frames for image reconstruction.

Protocol 2: Immunofluorescence Labeling with Azide-
Modified Antibodies and diSulfo-Cy3 Alkyne for Super-
Resolution Microscopy

This protocol outlines a general method for indirect immunofluorescence where a primary
antibody is detected by a secondary antibody modified with an azide group, which is then
labeled with diSulfo-Cy3 alkyne.

Materials:
» Fixed and permeabilized cells on coverslips (as in Protocol 1, steps 2.1-2.5)
e Primary antibody of interest

e Azide-modified secondary antibody
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diSulfo-Cy3 alkyne

Click chemistry reagents (as in Protocol 1)

Blocking buffer (e.g., 5% BSA, 0.1% Tween-20 in PBS)

Wash buffer (e.g., 0.1% Tween-20 in PBS)

Mounting medium for super-resolution microscopy

Procedure:

e Blocking:

o Incubate the fixed and permeabilized cells with blocking buffer for 1 hour at room
temperature to reduce non-specific antibody binding.

e Primary Antibody Incubation:

o Dilute the primary antibody in blocking buffer to the recommended concentration.

o Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or
overnight at 4°C.

o Wash the cells three times with wash buffer for 5 minutes each.

e Secondary Antibody Incubation:

o Dilute the azide-modified secondary antibody in blocking buffer.

o Incubate the cells with the secondary antibody solution for 1 hour at room temperature,
protected from light.

o Wash the cells three times with wash buffer for 5 minutes each, followed by a final wash
with PBS.

e Click Chemistry Reaction:

o Perform the click chemistry reaction as described in Protocol 1, step 3.
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e Imaging:

o Mount and image the sample as described in Protocol 1, step 4.

Mandatory Visualizations

Experimental Workflow for Metabolic Labeling and
Super-Resolution Imaging
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Workflow for Metabolic Labeling and dSTORM Imaging
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Caption: Metabolic labeling and dSTORM imaging workflow.
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Conceptual Diagram of Click Chemistry Labeling
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Caption: Click chemistry for fluorescent labeling.

Troubleshooting and Considerations

o High Background: Ensure thorough washing after the click chemistry reaction. High
concentrations of the dye or inefficient removal of copper catalyst can lead to non-specific
binding and background fluorescence.

e Low Signal: Optimize the concentration of the azide-modified substrate and the incubation
time for metabolic labeling. For immunofluorescence, ensure optimal primary and secondary
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antibody concentrations. The efficiency of the click reaction can be affected by the
accessibility of the azide group.

» Photobleaching: While Cy3 is relatively photostable, intense laser power in SRM can still
lead to photobleaching. Use the lowest possible laser power that still allows for effective
photoswitching and localization. Ensure the dSTORM imaging buffer is freshly prepared and
functioning correctly.

o Copper Catalyst: The copper(l) catalyst can be toxic to cells. For live-cell applications,
consider copper-free click chemistry reactions, such as strain-promoted azide-alkyne
cycloaddition (SPAAC), if using a DBCO- or BCN-modified version of the dye.

Conclusion

diSulfo-Cy3 alkyne is a versatile and powerful tool for super-resolution microscopy. Its water
solubility, bright fluorescence, and reactivity in click chemistry make it an excellent choice for
labeling a wide range of biomolecules for high-resolution imaging. By following the detailed
protocols and considering the key experimental parameters, researchers can successfully
employ diSulfo-Cy3 alkyne to unravel the intricate details of cellular architecture and function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [diSulfo-Cy3 Alkyne for Super-Resolution Microscopy:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15598285#disulfo-cy3-alkyne-in-super-resolution-
microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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